4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile
Description
Properties
IUPAC Name |
4,6-dihydroxy-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S/c9-3-7-10-8-5(12)1-4(11)2-6(8)13-7/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPITXHLIVXDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)N=C(S2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663376 | |
| Record name | 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-41-6 | |
| Record name | 4,6-Dihydroxy-2-benzothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7267-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic organic compound. It features a benzothiazole ring with hydroxyl groups at the 4 and 6 positions and a cyano group at the 2 position.
Preparation Methods
The synthesis of benzo[d]thiazoles, including derivatives such as this compound, can be achieved through various cyclization or condensation reactions. These methods often involve different catalysts, such as ammonium chloride, iodine, bromine, palladium acetate, and copper catalysts, under a range of reaction conditions like microwave irradiation, acidic or basic conditions, or resin-supported condensation.
One common method involves the cyclization of 2-aminothiazole derivatives with suitable electrophiles in the presence of a base. In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Related Compounds: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylates
A convenient synthetic approach toward new methyl 2-aminobenzo[d]thiazole-6-carboxylates that can carry an −OR substituent or a free hydroxyl group on either position 4 or 5 involves O-substitution at these positions. The synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate was selected as the model reaction. To synthesize this compound, 1 equiv of methyl 4-aminobenzoate and 4 equiv of KSCN are dissolved in glacial acetic acid, with the mixture stirred for 45 min at room temperature, and then cooled to 10 °C. Bromine (2 equiv) is dissolved in a small amount of acetic acid and added dropwise. The reaction mixture is then stirred at room temperature overnight. When the reaction is over, the reaction mixture is put on ice and basified to pH 8 using 25% \$$NH_3\$$ solution, and the product is isolated using filtration.
This general procedure for cyclization can then be applied to a series of 3- and 2-alkoxy-4-aminobenzoate compounds.
Chemical Reactions
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
- Reduction: Reduction reactions can lead to the formation of reduced derivatives.
- Substitution: Substitution reactions at the methoxy or cyano groups can produce a variety of substituted derivatives.
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as alkyl halides or amines. The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has several scientific research applications, including:
- Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
- Biology: It can be employed in biological studies to investigate its interactions with biological targets.
- Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals.
- Industry: It is used in the chemical industry for the production of various chemical products.
Biological Activity Research Findings Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC | Notes |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Selective toxicity towards cancer cells |
| Anticancer | A549 (Lung Cancer) | 20 µM | Dose-dependent inhibition |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Antimicrobial | Candida albicans | 16 µg/mL | Effective antifungal activity |
| Anti-inflammatory | Lipoxygenase inhibition | IC50 < 1 µM | Significant inhibition observed |
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile serves as a crucial building block in organic synthesis. It can be utilized to create various derivatives with enhanced properties for further research and applications.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. For example, studies have shown that derivatives of benzo[d]thiazole can exhibit inhibitory effects on H+/K+ ATPase, which is relevant in treating gastric ulcers . Additionally, its structural characteristics allow it to act as a ligand in biochemical assays, facilitating the study of various biological processes.
Medicine
Research indicates that this compound possesses promising therapeutic properties:
- Anticancer Activity : Compounds derived from this structure have been evaluated for their effectiveness against various cancer cell lines. For instance, certain derivatives showed significant cytotoxic effects on MDA-MB-231 breast cancer cells .
- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria .
Industry
In industrial applications, this compound is being utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its properties can enhance the performance and longevity of materials used in electronics and coatings .
Case Study 1: Anticancer Research
A study conducted on various benzo[d]thiazole derivatives revealed that compounds containing hydroxyl groups displayed potent inhibitory activity against H+/K+ ATPase. This suggests that modifications to the this compound structure could lead to new anticancer agents with improved efficacy .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of synthesized derivatives showed promising results against Staphylococcus aureus and Klebsiella pneumoniae. The study highlighted that specific modifications to the thiazole structure could enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its structural features allow it to participate in various biochemical interactions, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Spectral Properties
The table below summarizes key data for substituted benzothiazole-2-carbonitriles, highlighting trends in melting points, infrared (IR) stretching frequencies, and NMR shifts:
Key Observations:
- Melting Points : Halogenated derivatives (e.g., 5-Bromo-7-methoxy, 4,5-Dichloro) exhibit higher melting points (170–172°C) compared to methoxy-substituted analogs (123–141°C), likely due to increased molecular weight and stronger intermolecular forces . The dihydroxy variant is expected to have a lower melting point than 4,6-dimethoxy due to reduced symmetry and enhanced solubility.
- IR Stretching: The cyano group’s IR absorption (ν(CN)) ranges between 2220–2233 cm⁻¹. Electron-withdrawing groups (e.g., Br, Cl) slightly increase ν(CN) frequencies .
- NMR Trends : Methoxy groups deshield aromatic protons (e.g., δ 6.92–8.09), while halogen substituents cause downfield shifts (e.g., δ 7.99 for Br) . For 4,6-dihydroxy, hydroxyl protons would appear as broad singlets, and aromatic protons may shift upfield due to hydrogen bonding.
Biological Activity
4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile (CAS No. 7267-41-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₅N₂O₂S, with a molecular weight of approximately 195.20 g/mol. The compound features a benzothiazole ring with hydroxyl groups at positions 4 and 6, alongside a carbonitrile group at position 2. It typically appears as a solid with a melting point ranging from 210 °C to 214 °C.
Biological Mechanisms
Research indicates that benzothiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against several pathogens.
- Anticancer Properties : Studies show that this compound can inhibit tumor growth in vitro by interacting with cellular targets such as enzymes involved in cancer progression. For instance, it has shown cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines .
- Enzyme Inhibition : Interaction studies suggest that the compound may bind to specific enzymes or receptors, influencing their activity. Preliminary findings indicate potential inhibition of the H+/K+ ATPase enzyme, which is critical in gastric acid secretion .
Case Studies and Research Findings
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of related thiazole derivatives on five human cancer cell lines using the MTT assay. The results indicated strong cytotoxicity against HepG-2 and MCF-7 cells, suggesting potential for further development in cancer therapy .
- Enzyme Inhibition : A series of benzo[d]thiazole-hydrazone analogues were synthesized and screened for their ability to inhibit H+/K+ ATPase. Compounds with hydroxyl substitutions exhibited significant inhibitory activity, indicating that structural modifications can enhance biological efficacy .
- Interaction with DNA : Molecular docking studies have been conducted to investigate the binding affinity of thiazole derivatives with DNA. The results from UV-Vis absorption measurements indicated that these compounds could effectively interact with calf-thymus DNA, suggesting mechanisms for their anticancer activity .
Comparative Analysis of Related Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Benzothiazole | C₇H₅NS | Basic structure without substituents | Moderate antimicrobial activity |
| 2-Aminobenzothiazole | C₇H₈N₂S | Contains an amino group enhancing reactivity | Anticancer properties |
| 5-Chloro-6-hydroxybenzothiazole | C₇H₄ClN₃OS | Chlorine substitution alters biological activity | Stronger anticancer effects |
| This compound | C₈H₅N₂O₂S | Hydroxyl and carbonitrile groups | Promising anticancer and enzyme-inhibiting properties |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagents/Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| 6-Bromo derivative | Et3N, isopropanol | Reflux, 6 h | 70% |
Advanced: How does the electronic structure of substituents affect the photophysical properties of this compound derivatives?
Answer:
Substituents such as halogens (Br, F) or methoxy groups alter conjugation and electron density, impacting fluorescence and absorption spectra.
- Bromine : The Br–C bond length (1.898 Å) in brominated analogs increases steric hindrance, reducing coplanarity between heterocyclic moieties (torsion angle deviation: −9.7°) and quenching fluorescence .
- Fluorine : Fluorinated derivatives (e.g., 5-fluoro-6-hydroxy analogs) exhibit red-shifted emission due to enhanced electron-withdrawing effects, as observed in potassium salt forms .
- Methodology : X-ray crystallography (thermal ellipsoid plots) and DFT simulations quantify bond character and planarity .
Advanced Tip : Pair crystallographic data with time-dependent DFT (TD-DFT) to model excited-state behavior.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm aromatic proton environments (δ 6.50–7.0 ppm) and carbonitrile connectivity (δ ~110 ppm) .
- Elemental Analysis : Validates purity (e.g., C: 42.24% vs. 42.12% experimental) .
Q. Table 2: Key Spectroscopic Signals
| Technique | Key Peaks/Shifts | Functional Group | Reference |
|---|---|---|---|
| IR | 2200 cm⁻¹ | C≡N stretch | |
| ¹H NMR | δ 6.50–7.0 (m, aromatic H) | Benzothiazole ring |
Advanced: What computational methods are used to model the molecular geometry and electronic properties of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C–C partial double bond: 1.461 Å) and torsion angles (e.g., N1–C1–C8–S2: −9.7°) .
- DFT Simulations : Predict HOMO-LUMO gaps and charge distribution. For analogs like dimethyloxyluciferin, DFT aligns with experimental UV-Vis spectra .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol vs. DMSO) to optimize recrystallization .
Advanced Tip : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set for geometry optimization.
Basic: How to ensure the stability of this compound during storage and handling?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of hydroxyl groups .
- Handling : Use nitrile gloves and fume hoods to avoid skin contact; moisture-sensitive reactions require glove boxes .
- Decomposition Signs : Yellowing indicates degradation; monitor via TLC (Rf shift) or HPLC .
Advanced: What are the mechanistic insights into the cyclization steps involved in synthesizing thiazole-carbonitrile derivatives?
Answer:
Cyclization often proceeds via acid- or base-catalyzed intramolecular nucleophilic attack:
- Acid-Catalyzed : Polyphosphoric acid (PPA) promotes xanthone cyclization by protonating carbonyl groups, facilitating electrophilic aromatic substitution (e.g., in 5-chloro-6-oxo-xantheno-thiazole synthesis) .
- Base-Catalyzed : Triethylamine deprotonates thiols, enabling thiazoline ring closure (observed in dimethyloxyluciferin analogs) .
Key Evidence : Kinetic studies show base-catalyzed routes achieve higher regioselectivity (>90%) compared to acid methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
